molecular formula C20H23ClN2O3 B5307127 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine

4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine

Cat. No. B5307127
M. Wt: 374.9 g/mol
InChI Key: QMGOGUPTYNUFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective antagonist of the serotonin 5-HT1B receptor and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine involves its selective antagonism of the serotonin 5-HT1B receptor. This receptor is located in the brain and is involved in the regulation of serotonin release. By blocking the 5-HT1B receptor, the compound can modulate the release of serotonin and other neurotransmitters, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its selective antagonism of the serotonin 5-HT1B receptor. The compound has been shown to modulate the release of serotonin and other neurotransmitters, leading to its potential therapeutic effects. It has been studied for its potential use in the treatment of migraine headaches, depression, anxiety, and addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine in lab experiments include its high affinity for the serotonin 5-HT1B receptor, which makes it a potent and selective antagonist. The compound has been extensively studied for its potential therapeutic applications, and its synthesis method is reported to yield high purity and high yield. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

The future directions for research on 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine include its further study for its potential therapeutic applications. The compound has been shown to have potential in the treatment of migraine headaches, depression, anxiety, and addiction, and further studies are needed to determine its safety and efficacy. Additionally, the compound's potential use in the treatment of other neurological and psychiatric disorders should be explored. Finally, the development of new synthesis methods and analogs of the compound should be pursued to improve its potency and selectivity.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its high affinity for the serotonin 5-HT1B receptor makes it a potent and selective antagonist, and it has been studied for its potential use in the treatment of migraine headaches, depression, anxiety, and addiction. Further studies are needed to determine its safety and efficacy, and the development of new synthesis methods and analogs should be pursued to improve its potency and selectivity.

Synthesis Methods

The synthesis of 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine involves the reaction of 2-chlorobenzoyl chloride with 5-(2-furanyl)-3-piperidinone in the presence of a base to form the intermediate 5-(2-chlorobenzoyl)-2-furancarboxaldehyde. This intermediate is then reacted with morpholine in the presence of an acid catalyst to give the final product. The yield of the synthesis method is reported to be high, and the purity of the compound can be achieved through recrystallization.

Scientific Research Applications

The scientific research application of 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine is primarily focused on its potential therapeutic applications. The compound has been shown to have a high affinity for the serotonin 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and pain. It has been studied for its potential use in the treatment of migraine headaches, depression, anxiety, and addiction.

properties

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]-(3-morpholin-4-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c21-17-6-2-1-5-16(17)18-7-8-19(26-18)20(24)23-9-3-4-15(14-23)22-10-12-25-13-11-22/h1-2,5-8,15H,3-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGOGUPTYNUFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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